molecular formula C20H24N2O3 B4580327 N-(4-ethoxyphenyl)-N'-(4-isopropylbenzyl)ethanediamide

N-(4-ethoxyphenyl)-N'-(4-isopropylbenzyl)ethanediamide

Cat. No. B4580327
M. Wt: 340.4 g/mol
InChI Key: XPAIZPZFYSBOLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chemical compounds related to N-(4-ethoxyphenyl)-N'-(4-isopropylbenzyl)ethanediamide involves complex chemical reactions. For instance, the synthesis and biological evaluation of some compounds have been achieved through cyclization and nucleophilic substitution processes, showcasing a methodology that might be relevant to the synthesis of our compound of interest (Chhabria et al., 2007).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the physical and chemical properties of a compound. X-ray diffraction techniques, among others, are used to elucidate the molecular structure, demonstrating how structural determinations contribute to our comprehension of chemical behavior. For example, a study on molecular rearrangement emphasized the importance of structural analysis in predicting compound behavior under different conditions (Hoshina et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving N-(4-ethoxyphenyl)-N'-(4-isopropylbenzyl)ethanediamide and its derivatives are central to their application potential. The transmetallation reaction involving Schiff-base-type compounds has been studied, revealing insights into reaction mechanisms and product formation (Yangjie et al., 1994). Such reactions underline the compound's reactivity and the formation of new derivatives with potentially unique properties.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and phase behavior, are crucial for the practical application of any compound. Studies on related compounds have provided insights into how molecular structure affects physical properties, such as crystallinity and thermal stability (Ren et al., 2008). Understanding these properties is essential for predicting how the compound behaves in various environments.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, define the application scope of a compound. The chemical synthesis and characterization of novel compounds offer a glimpse into the chemical behavior and potential applications of N-(4-ethoxyphenyl)-N'-(4-isopropylbenzyl)ethanediamide derivatives (Hsiao et al., 2015). Such analyses are pivotal for developing new materials and understanding the compound's role in chemical reactions.

Scientific Research Applications

Research on Similar Compounds

  • Chemoselective Acetylation of Aminophenols :Research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases the synthetic versatility of similar compounds. This process, involving Novozym 435 as a catalyst, highlights the importance of such molecules in synthesizing intermediates for antimalarial drugs. The study explored various acyl donors, optimizing conditions for effective synthesis, demonstrating the compound's role in pharmaceutical development (Magadum & Yadav, 2018).

  • Synthesis and Biological Activity of Bisamides :A series of alkane diamides, structurally related to the query compound, were synthesized and evaluated for their anti-inflammatory and analgesic activities. This research underscores the potential of these compounds in developing new therapeutic agents (Avakyan et al., 2005).

  • Iron Chelation Properties :The synthesis of ethylenediamine-N,N'bis(o-hydroxyphenyl)acetic acid (o,o-EDDHA) and its iron chelates points to the critical role of similar diamide compounds in agriculture, particularly in addressing iron chlorosis in plants. The study also highlights the complexity of commercial iron chelates, underscoring the significance of purity and composition in agricultural applications (Gómez-Gallego et al., 2002).

  • Synthetic Methodologies and Chemical Properties :Research on the regioselective cross-coupling reactions of 2,6-dichloro-9-isopropylpurine to produce carba-analogues of antimitotic myoseverin illustrates the synthetic challenges and strategies in manipulating similar molecular structures for potential biomedical applications. This study provides insights into the chemical behavior and reactivity of such compounds, offering pathways for designing novel therapeutic agents (Hocek, Votruba, & Dvořáková, 2003).

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-25-18-11-9-17(10-12-18)22-20(24)19(23)21-13-15-5-7-16(8-6-15)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAIZPZFYSBOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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